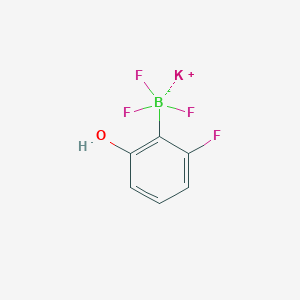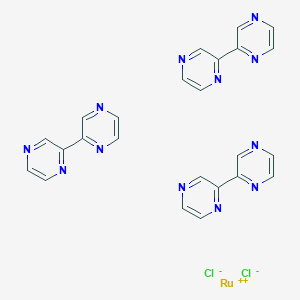
Tris (2,2'-bipyrazine) ruthenium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris (2,2’-bipyrazine) ruthenium dichloride is a coordination complex with the chemical formula [Ru(bpz)₃]Cl₂. This compound is known for its distinctive optical properties and is used in various scientific research applications. It is a red crystalline solid that is slightly soluble in water and more soluble in organic solvents like acetone .
Mechanism of Action
Target of Action
Tris (2,2’-bipyrazine) ruthenium dichloride is a metal complex used as a luminescent dye . The primary target of this compound is the generation of a spin-allowed excited state when it is in its ground state .
Mode of Action
The compound, in its ground state, can be excited by visible light, leading to the formation of a spin-allowed excited state . This excited state undergoes non-radiative deactivation, rapidly forming a spin-forbidden long-lived luminescent excited state .
Biochemical Pathways
It’s known that the compound’s luminescent properties can be used in various applications, such as biological fluorescence analysis, chemical sensors, and optoelectronic devices .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide , which may influence its bioavailability.
Result of Action
The primary result of the action of Tris (2,2’-bipyrazine) ruthenium dichloride is the generation of luminescence. This property makes it useful in various fields, including biological fluorescence analysis, chemical sensors, and optoelectronic devices .
Action Environment
The action, efficacy, and stability of Tris (2,2’-bipyrazine) ruthenium dichloride can be influenced by environmental factors. For instance, it’s known that the compound is oxygen-sensitive . Therefore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Tris (2,2’-bipyrazine) ruthenium dichloride plays a crucial role in biochemical reactions, particularly in the field of electrochemiluminescence (ECL). It interacts with various biomolecules, including enzymes, proteins, and nucleic acids. The compound acts as a luminophore, emitting light upon excitation, which is used to detect and quantify the presence of specific biomolecules. For instance, it can be covalently labeled with antibodies and DNA probes to facilitate the detection of target analytes in complex biological samples .
Cellular Effects
Tris (2,2’-bipyrazine) ruthenium dichloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes and proteins, leading to changes in cellular function. For example, its interaction with tripropylamine (TPrA) in solution generates an electrochemiluminescent signal, which can be used to monitor cellular responses to different stimuli .
Molecular Mechanism
The molecular mechanism of action of Tris (2,2’-bipyrazine) ruthenium dichloride involves its ability to bind to specific biomolecules and generate an electrochemiluminescent signal. This process typically involves the transfer of electrons between the ruthenium complex and co-reactants, resulting in the emission of light. The compound can also inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris (2,2’-bipyrazine) ruthenium dichloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the electrochemiluminescent signal generated by the compound can be stable for extended periods, allowing for reliable detection and analysis of biomolecules .
Dosage Effects in Animal Models
The effects of Tris (2,2’-bipyrazine) ruthenium dichloride vary with different dosages in animal models. At lower doses, the compound can effectively label and detect target biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
Tris (2,2’-bipyrazine) ruthenium dichloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its electrochemiluminescent properties. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular function and biochemical reactions .
Transport and Distribution
Within cells and tissues, Tris (2,2’-bipyrazine) ruthenium dichloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments .
Subcellular Localization
The subcellular localization of Tris (2,2’-bipyrazine) ruthenium dichloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its ability to generate electrochemiluminescent signals and interact with target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris (2,2’-bipyrazine) ruthenium dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyrazine in an aqueous solution. During this process, ruthenium (III) is reduced to ruthenium (II), and hypophosphorous acid is often used as a reducing agent . The reaction is usually carried out under reflux conditions for about 30 minutes .
Industrial Production Methods
While specific industrial production methods for Tris (2,2’-bipyrazine) ruthenium dichloride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing large-scale reactors for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tris (2,2’-bipyrazine) ruthenium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced back to ruthenium (II) from higher oxidation states.
Substitution: Ligand substitution reactions can occur, where the bipyrazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hypophosphorous acid are used.
Substitution: Ligand exchange reactions often involve the use of other polypyridine ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium (III) complexes, while reduction typically yields ruthenium (II) complexes with different ligands.
Scientific Research Applications
Tris (2,2’-bipyrazine) ruthenium dichloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tris (2,2’-bipyridine) ruthenium dichloride: Similar in structure but uses bipyridine ligands instead of bipyrazine.
Tris (2,2’-bipyridine) ruthenium hexafluorophosphate: Uses hexafluorophosphate as the counterion instead of chloride.
Uniqueness
Tris (2,2’-bipyrazine) ruthenium dichloride is unique due to its specific ligand structure, which imparts distinctive optical and electronic properties. These properties make it particularly useful in applications requiring precise control of light and electron transfer processes .
Properties
IUPAC Name |
2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N4.2ClH.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h3*1-6H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLUKLOHQAJCE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N12Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane](/img/structure/B6297247.png)
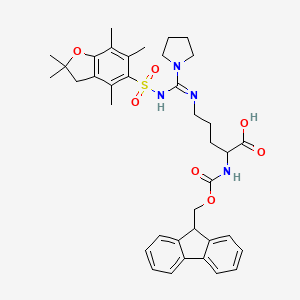

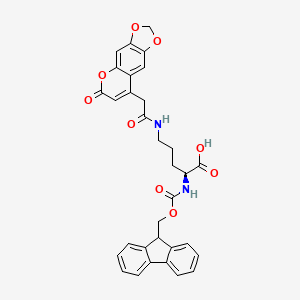
![(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride](/img/structure/B6297280.png)
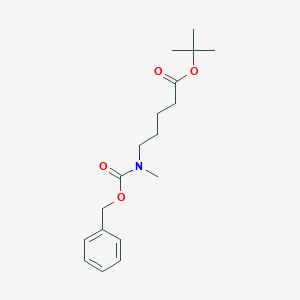
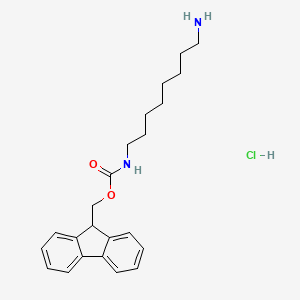
![(R)-N-[(S)-1-[2-(Anthracen-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6297290.png)

![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B6297302.png)

